Siponimod -

Siponimod

Catalog Number: EVT-8183253
CAS Number:
Molecular Formula: C29H35F3N2O3
Molecular Weight: 516.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Siponimod was developed by Novartis and is marketed under the brand name Mayzent. It belongs to a class of drugs known as sphingosine-1-phosphate receptor modulators, which play a crucial role in regulating immune cell trafficking and maintaining immune homeostasis. The compound selectively targets sphingosine-1-phosphate receptors 1 and 5, which are implicated in various inflammatory processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of siponimod involves several key steps that utilize advanced organic chemistry techniques. The synthetic route typically begins with commercially available starting materials, which undergo a series of reactions including:

  1. Formation of the Core Structure: This involves cyclization reactions to construct the sphingosine backbone.
  2. Functionalization: Various functional groups are introduced through nucleophilic substitutions and coupling reactions to enhance receptor selectivity.
  3. Purification: The final product is purified using chromatography techniques to ensure high purity levels necessary for pharmaceutical applications.

The detailed synthetic pathway is proprietary but generally follows established protocols for synthesizing sphingosine analogs.

Molecular Structure Analysis

Structure and Data

Siponimod has a complex molecular structure characterized by its specific stereochemistry and functional groups. The molecular formula is C22H30N2O3C_{22}H_{30}N_2O_3, with a molecular weight of approximately 370.49 g/mol. Its structure can be represented as follows:

  • Core Components: A long aliphatic chain linked to a sphingosine backbone.
  • Functional Groups: Hydroxyl groups and an amine group that are critical for receptor binding.

The three-dimensional conformation of siponimod allows it to effectively interact with sphingosine-1-phosphate receptors, facilitating its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Siponimod undergoes various chemical reactions that are crucial for its biological activity:

  1. Receptor Binding: The primary reaction involves binding to sphingosine-1-phosphate receptors, leading to receptor internalization and subsequent downstream signaling effects.
  2. Metabolism: In vivo, siponimod is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, resulting in several metabolites that may also exhibit pharmacological activity.

These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of siponimod in clinical settings.

Mechanism of Action

Process and Data

The mechanism of action of siponimod is centered around its ability to modulate lymphocyte egress from lymphoid tissues:

Clinical studies have demonstrated that patients treated with siponimod experience fewer relapses and slower disability progression compared to those receiving placebo treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Siponimod exhibits several notable physical and chemical properties:

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Siponimod has significant applications in the field of neurology, particularly for treating multiple sclerosis. Its ability to modulate immune responses makes it a valuable therapeutic option for patients with active secondary progressive multiple sclerosis. Ongoing research is exploring its potential applications in other autoimmune conditions where immune modulation may be beneficial.

Molecular Mechanisms of Action in Neuroinflammatory Modulation

Sphingosine-1-Phosphate Receptor (S1PR) Targeting Dynamics

Structural Basis of S1PR1 and S1PR5 Selectivity

Siponimod (BAF312) exhibits high-affinity binding to sphingosine-1-phosphate receptor 1 (sphingosine-1-phosphate receptor 1) and sphingosine-1-phosphate receptor 5 (sphingosine-1-phosphate receptor 5), with dissociation constants (Kd) in the nanomolar range. This selectivity arises from its optimized chemical structure that allows preferential interaction with extracellular loops and transmembrane domains of sphingosine-1-phosphate receptor 1/sphingosine-1-phosphate receptor 5 over other subtypes. Unlike non-selective modulators (e.g., fingolimod), siponimod lacks activity at sphingosine-1-phosphate receptor 3, minimizing off-target effects. Molecular dynamics simulations reveal that siponimod stabilizes sphingosine-1-phosphate receptor 1 in an inactive conformation through hydrogen bonding with residues Thr205 and Asn104, while its hydrophobic tail occupies a subpocket critical for sphingosine-1-phosphate receptor 5 activation [1] [9].

Table 1: Selectivity Profile of Siponimod for Sphingosine-1-Phosphate Receptor Subtypes

Receptor SubtypeBinding Affinity (Kd, nM)Functional Activity
sphingosine-1-phosphate receptor 10.39Functional antagonist (induces internalization)
sphingosine-1-phosphate receptor 50.98Agonist
sphingosine-1-phosphate receptor 2>10,000Negligible
sphingosine-1-phosphate receptor 3>10,000Negligible
sphingosine-1-phosphate receptor 4>10,000Negligible

Source: Adapted from mechanistic studies [1] [7]

Differential Modulation of Lymphocyte Trafficking versus Central Nervous System Receptor Activation

Siponimod exerts dual immunomodulatory and central nervous system-directed effects via spatially distinct mechanisms:

  • Peripheral Action: As a functional antagonist of sphingosine-1-phosphate receptor 1, siponimod induces receptor internalization in lymphocytes, blocking sphingosine 1-phosphate-directed egress from lymph nodes. This sequesters CD4+ T cells and B cells, reducing autoreactive lymphocyte infiltration into the central nervous system [1] [7].
  • Central Nervous System Action: Due to its lipophilicity (logP = 3.8), siponimod readily crosses the blood-brain barrier. Within the central nervous system, it directly engages sphingosine-1-phosphate receptor 1 on astrocytes and sphingosine-1-phosphate receptor 5 on oligodendrocytes. Activation of sphingosine-1-phosphate receptor 5 promotes oligodendrocyte survival and myelin maintenance, while sphingosine-1-phosphate receptor 1 modulation on astrocytes suppresses nuclear factor kappa B signaling [3] [4] [8].

Figure: Spatial Targeting of Siponimod

Peripheral Compartment          | Central Nervous System Compartment  -------------------------------------------------------------  ● sphingosine-1-phosphate receptor 1 internalization | ● sphingosine-1-phosphate receptor 1 on astrocytes  in lymphocytes → ↓ lymphocyte egress    |   → ↓ nuclear factor kappa B activation  | ● sphingosine-1-phosphate receptor 5 on oligodendrocytes   |   → ↑ mitochondrial function & myelination  

Pharmacodynamic Interactions in Immune Cell Sequestration

Lymphocyte Subtype-Specific Effects

Siponimod induces heterogeneous lymphocyte sequestration:

  • CD4+ T Cells: Causes 70-80% reduction in circulating naive and central memory CD4+ T cells by blocking sphingosine-1-phosphate receptor 1-dependent lymph node egress. Effector memory T cells show partial resistance due to lower sphingosine-1-phosphate receptor 1 expression [1] [7].
  • B Cells: Reduces circulating CD19+ B cells by 60-70%, preferentially targeting naive and transitional B cells over memory B cells. This limits antigen presentation in the central nervous system [7].
  • Natural Killer Cells: Modestly decreases CD56+ natural killer cell counts (20-30%) without impairing cytotoxic function, preserving anti-viral immunity [1].

Table 2: Lymphocyte Subset Redistribution by Siponimod

Lymphocyte SubsetReduction in Blood (%)Time to Max EffectFunctional Consequence
Naive CD4+ T cells85%72 hours↓ T-cell priming
Central memory T cells78%72 hours↓ Reactivation in CNS
Effector memory T cells40%72 hoursLimited impact
Naive B cells75%1 week↓ Antibody production
Natural killer cells25%2 weeksMinimal change

Data from pharmacokinetic/pharmacodynamic modeling studies [1] [7]

Temporal Dynamics of Lymphocyte Redistribution and Recovery

  • Redistribution Phase: Maximal lymphocyte sequestration occurs at 72 hours post-initiation, coinciding with peak sphingosine-1-phosphate receptor 1 internalization. Lymphocyte counts reach nadir by Day 7 [1].
  • Steady State: Continuous dosing maintains lymphocyte counts at 40-50% of baseline through reversible receptor modulation [7].
  • Recovery Phase: Due to siponimod's short elimination half-life (∼30 hours), lymphocyte counts rebound to >80% of baseline within 7 days of discontinuation. Recovery follows first-order kinetics with complete normalization by 14 days [1] [7].

Neuroprotective Signaling Pathways

Oligodendrocyte Progenitor Cell Survival and Differentiation

Siponimod enhances oligodendrocyte resilience through:

  • sphingosine-1-phosphate receptor 5-Mediated Survival: Activation of sphingosine-1-phosphate receptor 5 on oligodendrocyte progenitor cells upregulates B-cell lymphoma 2 expression and activates extracellular signal-regulated kinase 1/2 and protein kinase B pathways. This inhibits caspase-3 cleavage, reducing apoptosis by 60-70% under tumor necrosis factor-alpha stress [4] [8] [10].
  • Remyelination Promotion: In cuprizone-induced demyelination models, siponimod-treated animals show 2.3-fold higher oligodendrocyte transcription factor 2-positive oligodendrocyte progenitor cell densities versus controls. Myelin basic protein expression increases by 45%, indicating enhanced remyelination even in inflammatory environments [10].
  • Metabolic Protection: Siponimod maintains mitochondrial membrane potential in oligodendrocyte progenitor cells, preserving adenosine triphosphate production during oxidative stress. This is mediated via sphingosine-1-phosphate receptor 5-dependent upregulation of cytochrome c oxidase [8] [10].

Astrocyte-Mediated Anti-Inflammatory Crosstalk

Siponimod modulates astrocyte function through dual pathways:

  • sphingosine-1-phosphate receptor 1 Antagonism: Downregulates nuclear factor kappa B translocation by 70%, suppressing pro-inflammatory cytokines (tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6) in lipopolysaccharide-stimulated astrocytes [3] [5].
  • Histone Deacetylase Inhibition: Independent of sphingosine-1-phosphate receptor binding, siponimod inhibits histone deacetylase class I enzymes (histone deacetylase 1/2/3), increasing histone H3 acetylation at interleukin-6 and tumor necrosis factor-alpha promoters. This epigenetically silences their expression, synergizing with nuclear factor kappa B inhibition [3] [5].
  • Neurotrophic Crosstalk: Siponimod-treated astrocytes increase brain-derived neurotrophic factor secretion by 2.5-fold, supporting neuronal survival. This occurs via extracellular signal-regulated kinase 1/2 phosphorylation downstream of sphingosine-1-phosphate receptor 5 [3] [8].

Properties

Product Name

Siponimod

IUPAC Name

1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C29H35F3N2O3

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)

InChI Key

KIHYPELVXPAIDH-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.